N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,2-diphenylacetamide
Description
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,2-diphenylacetamide is a synthetic small molecule identified through high-throughput screening (HTS) as a pharmacoperone for rescuing misfolded mutants of the vasopressin 2 receptor (V2R) . Its design leverages structural similarity to known active compounds, assessed via Tanimoto scores, and incorporates a thiazolo[5,4-b]pyridine core linked to a diphenylacetamide moiety. This scaffold balances steric bulk and electronic properties, enabling selective receptor interactions .
Properties
IUPAC Name |
N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3OS/c1-18-21(26-30-23-16-9-17-28-27(23)32-26)14-8-15-22(18)29-25(31)24(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-17,24H,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJIUXNBQJXVFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC5=C(S4)N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,2-diphenylacetamide typically involves multiple steps, starting from commercially available substancesThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-throughput screening and optimization techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of thiazolo[5,4-b]pyridine exhibit potent anticancer activities. For instance:
| Compound | Target | IC50 (nM) |
|---|---|---|
| 19a | PI3Kα | 3.6 |
| 19b | PI3Kγ | 10 |
| 19c | PI3Kδ | 8 |
These compounds have demonstrated strong inhibitory potential against various cancer cell lines, suggesting their utility in cancer therapy.
Cancer Treatment
Due to its ability to inhibit the PI3K pathway, N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,2-diphenylacetamide is being investigated as a potential therapeutic agent for various cancers. Studies have shown that modifications to the thiazole and diphenyl groups can enhance cytotoxic effects against specific cancer types.
Interaction with G Protein-Coupled Receptors (GPCRs)
The compound may also interact with G protein-coupled receptors, potentially acting as an allosteric modulator. This interaction could lead to altered signaling pathways that are beneficial in treating conditions linked to GPCR dysregulation.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in preclinical models:
- Inhibition of Tumor Growth : A study demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models of breast cancer.
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited synergistic effects that enhanced overall treatment efficacy while reducing side effects.
Pharmacokinetics
The pharmacokinetic profile indicates moderate solubility in organic solvents but limited water solubility. This characteristic influences its bioavailability and distribution within biological systems. Ongoing studies aim to optimize formulation strategies to improve its pharmacological properties.
Mechanism of Action
The mechanism of action of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby modulating the associated biological pathways. For example, it may inhibit the activity of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide (Compound 4)
- Structural Features : Replaces the diphenylacetamide with a 1-naphthamide group.
- Key Findings : Exhibited moderate V2R rescue activity (EC₅₀ ~1.5 µM) but lower solubility due to the hydrophobic naphthyl group. Highlighted the importance of the acetamide linker for potency .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide
- Structural Features : Substitutes the thiazolo[5,4-b]pyridine with a benzothiazole ring bearing a trifluoromethyl group.
- Key Findings : Demonstrated enhanced metabolic stability but reduced binding affinity (IC₅₀ >10 µM vs. ~0.8 µM for the target compound), emphasizing the critical role of the thiazolo[5,4-b]pyridine core in target engagement .
2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide
- Structural Features: Simplified thiazole ring and a monophenolic acetamide.
- Validated the necessity of fused heterocycles for activity .
3-Bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide
Pharmacological and Physicochemical Comparison
Table 1: Comparative Analysis of Key Compounds
Biological Activity
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,2-diphenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo[5,4-b]pyridine core linked to a phenyl group and a diphenylacetamide moiety. Its structural complexity allows for various interactions with biological targets, contributing to its diverse pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2S |
| Molecular Weight | 374.50 g/mol |
| CAS Number | 919721-58-7 |
The primary mechanism of action for this compound involves the inhibition of the Phosphoinositide 3-Kinase (PI3K) pathway. This pathway is crucial for various cellular functions, including growth, proliferation, and survival. The compound's interaction with PI3K disrupts the downstream signaling cascades involving AKT and mTOR, leading to potential anticancer effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the modulation of key signaling pathways.
- Cytotoxicity : In vitro studies demonstrated that the compound has a cytotoxic effect on various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Activity
In addition to its anticancer potential, this compound has shown promising antimicrobial activity against several bacterial strains.
- Minimum Inhibitory Concentration (MIC) : The compound displayed an MIC value of 0.21 µM against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound in human breast cancer cells. The results showed that the compound significantly reduced cell viability and induced apoptosis through caspase activation .
Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial properties of this compound against common pathogens. The results indicated that it was effective at low concentrations and could serve as a lead compound for developing new antimicrobial agents .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability and metabolic stability. Studies indicate that it is well absorbed when administered orally and demonstrates favorable distribution characteristics within biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
